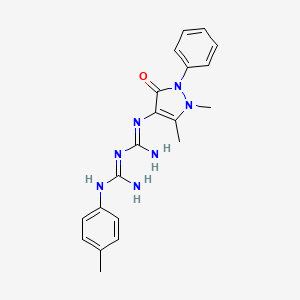
N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDB is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H10Cl2N2O3. In
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. This compound has also been investigated for its potential as a herbicide and as a growth regulator for crops.
In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and division. This compound has also been shown to bind to certain receptors in the body, such as the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have neuroprotective effects, such as reducing the damage caused by oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide in lab experiments is its relatively low toxicity compared to other compounds. This compound has been shown to have low acute toxicity in animal studies, making it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2,6-dichlorobenzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of this compound is typically around 50-60% and the purity can be confirmed using analytical techniques such as NMR spectroscopy.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-9-2-1-3-10(16)13(9)14(18)17-8-4-5-11-12(6-8)20-7-19-11/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNRKKOEYMVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)
![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)
